molecular formula C13H13N3O3 B7722044 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B7722044
M. Wt: 259.26 g/mol
InChI Key: FEUUTJKALQCJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2, which is further connected to a hydroxybenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 2-hydroxybenzoic acid under specific reaction conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.

Major Products Formed

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-hydroxybenzoic acid: Lacks the pyrimidine ring and dimethyl substitutions.

    4,6-Dimethylpyrimidine-2-amine: Lacks the hydroxybenzoic acid moiety.

    2-Hydroxy-4,6-dimethylpyrimidine: Similar structure but lacks the amino group.

Uniqueness

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is unique due to its combined structural features of a pyrimidine ring with dimethyl substitutions and a hydroxybenzoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-7-5-8(2)15-13(14-7)16-9-3-4-10(12(18)19)11(17)6-9/h3-6,17H,1-2H3,(H,18,19)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUUTJKALQCJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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